ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate
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Overview
Description
ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate is a fascinating chemical compound utilized in diverse scientific research. Its unique structure and properties make it invaluable for studying medicinal chemistry, drug synthesis, and biological activity modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)benzoate include:
- Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Uniqueness
What sets this compound apart is its unique structure, which combines a pyridazine ring with a benzoate ester. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-3-22-15(21)10-4-6-11(7-5-10)16-14(20)12-8-9-13(19)18(2)17-12/h4-9H,3H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPYFBLFNUXLLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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